molecular formula C13H20O3 B15147455 Jasmonic acid methyl ester

Jasmonic acid methyl ester

Cat. No.: B15147455
M. Wt: 224.30 g/mol
InChI Key: GEWDNTWNSAZUDX-GHMZBOCLSA-N
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Description

Jasmonic acid methyl ester is a lipid-derived compound that plays a crucial role in plant growth, development, and stress responses. It is a derivative of jasmonic acid, which is synthesized from linolenic acid through the octadecanoid pathway. This compound is widely distributed in plant tissues and acts as a signaling molecule, regulating various physiological processes such as seed germination, root growth, and defense against herbivores and pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jasmonic acid methyl ester can be synthesized through the esterification of jasmonic acid. The process involves the reaction of jasmonic acid with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Jasmonic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant signaling and defense mechanisms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different biological activities and are used in various research applications .

Scientific Research Applications

Jasmonic acid methyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of lipid signaling and the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various derivatives with potential pharmaceutical applications .

Biology: In biology, this compound is extensively studied for its role in plant physiology and development. It is used to investigate the signaling pathways involved in plant defense responses, stress tolerance, and growth regulation. Researchers also use it to study the interactions between plants and their environment .

Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is also being explored for its anti-inflammatory and immunomodulatory properties .

Industry: In the industrial sector, this compound is used in the formulation of plant growth regulators and biopesticides. It is also employed in the production of fragrances and flavors due to its pleasant aroma .

Mechanism of Action

Jasmonic acid methyl ester exerts its effects through a complex signaling network involving various molecular targets and pathways. Upon perception of stress signals, this compound binds to its receptor, CORONATINE INSENSITIVE1 (COI1), forming a complex that triggers the degradation of JAZ repressor proteins. This degradation releases transcription factors that activate the expression of jasmonate-responsive genes, leading to the production of defense compounds and other physiological responses .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to act as both a signaling molecule and a precursor for the synthesis of various bioactive derivatives. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/t10-,11-/m1/s1

InChI Key

GEWDNTWNSAZUDX-GHMZBOCLSA-N

Isomeric SMILES

CCC=CC[C@@H]1[C@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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